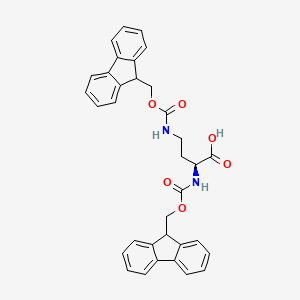

Fmoc-Glu(Otbu)-Osu

Descripción general

Descripción

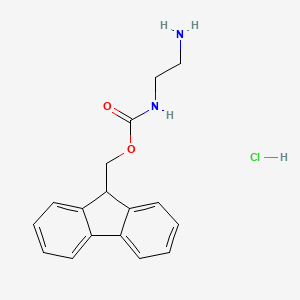

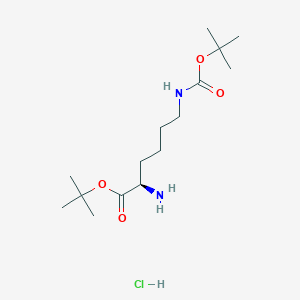

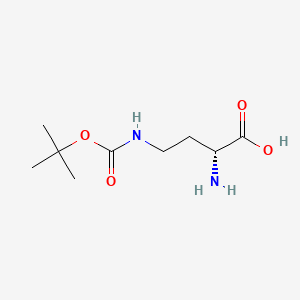

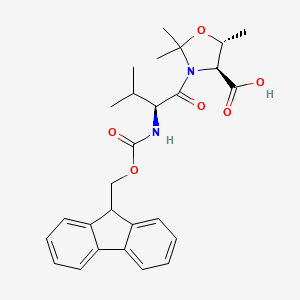

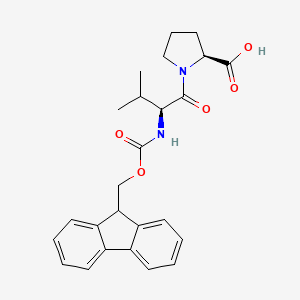

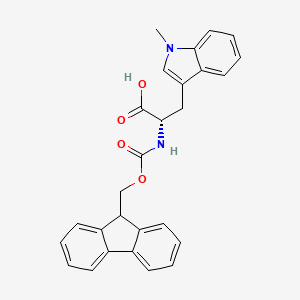

“Fmoc-Glu(Otbu)-OH” is a standard Fmoc-protected derivative of Glu used in peptide synthesis12. The full name of this compound is “Nα-Fmoc-L-glutamic acid α-t.-butyl ester” and it has a molecular weight of 425.47 g/mol13.

Synthesis Analysis

“Fmoc-Glu(Otbu)-OH” is widely used as a building block in peptide synthesis for the protection of amine groups12. The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin2.

Molecular Structure Analysis

The empirical formula of “Fmoc-Glu(Otbu)-OH” is C24H27NO613. The SMILES string representation of the molecule is CC(C)(C)OC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O1.

Chemical Reactions Analysis

“Fmoc-Glu(Otbu)-OH” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst3. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively4.

Physical And Chemical Properties Analysis

“Fmoc-Glu(Otbu)-OH” is a powder form substance3. It has an optical activity of [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1)3. The storage temperature is between 2-8°C3.

Aplicaciones Científicas De Investigación

Peptide Synthesis

- Fmoc-Glu(Otbu)-OH is widely used as a building block in peptide synthesis for the protection of amine groups .

- The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated .

- The results of this application are peptides that are gaining considerable attention as potential drugs .

Synthesis of cis-substituted cyclopropane carboxylic acids

Safety And Hazards

“Fmoc-Glu(Otbu)-OH” is not classified as a hazardous substance or mixture56. However, it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin and eyes56. It is recommended to use personal protective equipment, such as splash goggles, full suit, dust respirator, boots, and gloves when handling this substance6.

Direcciones Futuras

“Fmoc-Glu(Otbu)-Osu” has potential applications in the synthesis of various peptides and proteins. It can be used as a building block in the preparation of stapled α-helical peptides3, and peptide C-terminal thioesters3. It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific sources or conduct further research.

Propiedades

IUPAC Name |

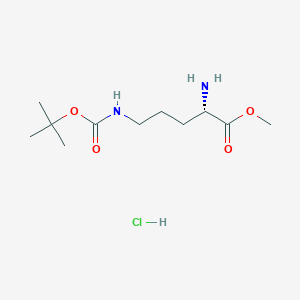

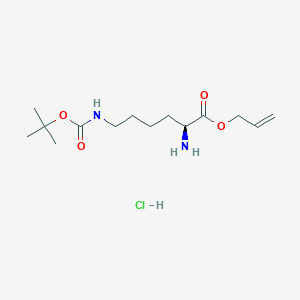

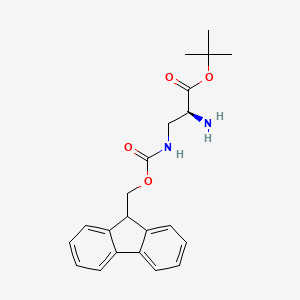

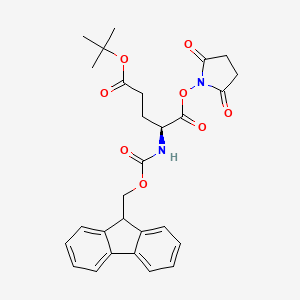

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJIYSGLYYEHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glu(Otbu)-Osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.